2-Phenyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Hydroxy-5-(trifluoromethyl)pyridine, a pyridine derivative, is a heterocyclic building block. They have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
Trifluoromethylpyridines are synthesized through two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Multicomponent Synthesis Applications
- Synthesis of Chromeno[2,3-b]pyridines : A study by Ryzhkova et al. (2023) focused on the multicomponent reaction involving 2-Phenyl-5-(trifluoromethyl)pyridine to synthesize chromeno[2,3-b]pyridine derivatives. These compounds have significant industrial, biological, and medicinal properties. The study emphasizes the efficiency of the process and the assessment of ADME (absorption, distribution, metabolism, and excretion) properties of the synthesized compounds (Ryzhkova et al., 2023).
Synthesis of Furo[3,2-c]pyridine Derivatives
- Furo[3,2-c]pyridine Derivatives : Bradiaková et al. (2009) explored the synthesis of furo[3,2-c]pyridine derivatives using a compound related to 2-Phenyl-5-(trifluoromethyl)pyridine. This work demonstrates the versatility of trifluoromethyl pyridines in synthesizing various biologically active compounds (Bradiaková et al., 2009).
Applications in Crop Protection
- Use in Crop Protection Products : A study by Burriss et al. (2018) highlights the incorporation of trifluoromethyl pyridines, including compounds similar to 2-Phenyl-5-(trifluoromethyl)pyridine, in crop protection products. They found these compounds in fungicides, herbicides, insecticides, and nematicides. This research underscores the importance of trifluoromethyl pyridines in developing new active ingredients for agriculture (Burriss et al., 2018).
Bio-Evaluation Studies
- Bio-Evaluation of Hybrid Analogues : Jha and Ramarao (2017) conducted a study on the synthesis and bio-evaluation of novel bis (trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. These compounds, synthesized using a click chemistry approach, were evaluated for their activity against various bacterial and fungal strains, demonstrating the potential biological applications of such compounds (Jha & Ramarao, 2017).
Spectroscopic and Theoretical Studies
- Spectroscopic and Optical Studies : Vural and Kara (2017) studied the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 2-Phenyl-5-(trifluoromethyl)pyridine. Their research involved density functional theory calculations and analysis of non-linear optical properties, showcasing the compound's potential in various scientific applications (Vural & Kara, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)10-6-7-11(16-8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKACHUDGNZNGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459095 | |
Record name | 2-phenyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-(trifluoromethyl)pyridine | |
CAS RN |
188527-56-2 | |
Record name | 2-phenyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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